tert-Butyl 4-((4-chloro-3-fluorophenyl)carbamoyl)piperazine-1-carboxylate
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Overview
Description
tert-Butyl 4-((4-chloro-3-fluorophenyl)carbamoyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C16H21ClFN3O3 and a molecular weight of 357.81 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of tert-Butyl 4-((4-chloro-3-fluorophenyl)carbamoyl)piperazine-1-carboxylate typically involves the reaction of 4-chloro-3-fluoroaniline with tert-butyl 4-piperazinecarboxylate under specific conditions . The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Chemical Reactions Analysis
tert-Butyl 4-((4-chloro-3-fluorophenyl)carbamoyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions on the aromatic ring.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, sodium borohydride (NaBH4) for reduction, and hydrochloric acid (HCl) for hydrolysis . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
tert-Butyl 4-((4-chloro-3-fluorophenyl)carbamoyl)piperazine-1-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-Butyl 4-((4-chloro-3-fluorophenyl)carbamoyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity . This interaction can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
tert-Butyl 4-((4-chloro-3-fluorophenyl)carbamoyl)piperazine-1-carboxylate can be compared with similar compounds such as:
tert-Butyl 4-(4-bromophenyl)piperazine-1-carboxylate: This compound has a bromine atom instead of a chlorine atom, which can lead to different reactivity and biological activity.
tert-Butyl 4-(3-(trifluoromethyl)phenyl)piperazine-1-carboxylate: The presence of a trifluoromethyl group can significantly alter the compound’s properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .
Properties
Molecular Formula |
C16H21ClFN3O3 |
---|---|
Molecular Weight |
357.81 g/mol |
IUPAC Name |
tert-butyl 4-[(4-chloro-3-fluorophenyl)carbamoyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C16H21ClFN3O3/c1-16(2,3)24-15(23)21-8-6-20(7-9-21)14(22)19-11-4-5-12(17)13(18)10-11/h4-5,10H,6-9H2,1-3H3,(H,19,22) |
InChI Key |
DAFQSIJKKCTVGD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)NC2=CC(=C(C=C2)Cl)F |
Origin of Product |
United States |
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